

ELA-14 in Focus: A Head-to-Head Comparison of Elabela Isoforms

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Compound of Interest		
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A detailed guide for researchers and drug development professionals on the comparative performance of ELA-14 and other Elabela isoforms, supported by experimental data.

The discovery of Elabela (ELA), also known as Toddler or Apela, as a second endogenous ligand for the apelin receptor (APJ), has opened new avenues in cardiovascular and developmental research.[1][2] ELA, encoded by the APELA gene, is a peptide hormone with several circulating bioactive isoforms, including ELA-32, ELA-21, ELA-14, and ELA-11.[3][4][5] These isoforms, arising from the cleavage of a 54-amino acid precursor, exhibit differential binding affinities and functional activities, making a head-to-head comparison essential for therapeutic development. This guide provides a comprehensive analysis of ELA-14 against other major ELA isoforms, presenting key experimental data, detailed protocols, and signaling pathway visualizations.

Comparative Binding Affinities at the Apelin Receptor (APJ)

The binding affinity of ELA isoforms to the APJ is a critical determinant of their biological potency. Studies utilizing competitive binding assays with radiolabeled apelin have elucidated the binding characteristics of various ELA peptides. Notably, longer isoforms of ELA generally exhibit higher binding affinities.

Data from studies in human left ventricle and CHO-K1 cells expressing the human apelin receptor show that ELA-32 has the highest affinity, followed by ELA-14 and ELA-21. ELA-11,



the shortest isoform, demonstrates a significantly lower affinity. This suggests that residues in the N-terminal extension beyond the core 11 amino acids are crucial for optimal receptor binding.

Isoform	pKi (human LV)	pKi (CHO-K1 cells)	Reference
ELA-32	9.59 ± 0.08	-	
ELA-21	8.52 ± 0.11	-	-
ELA-14	-	9.35 ± 0.02	-
ELA-11	7.85 ± 0.05	-	-
[Pyr1]apelin-13	8.85 ± 0.04	-	-

Table 1: Comparative binding affinities of ELA isoforms and [Pyr1]apelin-13 to the human apelin receptor. Data are presented as mean ± SEM. A higher pKi value indicates a higher binding affinity.

Functional Potency and Signaling Bias

Activation of the APJ by ELA isoforms initiates downstream signaling cascades, primarily through G-protein dependent and β -arrestin dependent pathways. The various isoforms display distinct signaling profiles, a phenomenon known as "biased agonism," which has significant implications for drug design.

G-Protein Signaling: cAMP Inhibition

One of the key G-protein mediated effects of APJ activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In forskolin-stimulated cells, ELA isoforms induce a concentration-dependent inhibition of cAMP production. Interestingly, despite differences in binding affinity, ELA-32, ELA-21, and ELA-11 show comparable subnanomolar potencies in this G-protein coupled assay, indicating that the shortest isoform, ELA-11, retains full functional activity for this pathway.



Isoform	pD2 (cAMP Inhibition)	Efficacy (Emax %)	Reference
ELA-32	9.78 ± 0.14	93 ± 3	
ELA-21	9.77 ± 0.10	97 ± 3	_
ELA-14	9.71 ± 0.12	99 ± 2	-
ELA-11	9.61 ± 0.11	96 ± 4	-
[Pyr1]apelin-13	10.10 ± 0.09	98 ± 2	_

Table 2: Potency and efficacy of ELA isoforms and [Pyr1]apelin-13 in the cAMP inhibition assay. Data are presented as mean ± SEM. pD2 is the negative logarithm of the EC50 value.

β-Arrestin Recruitment and Receptor Internalization

In contrast to their similar potencies in G-protein signaling, ELA isoforms show marked differences in their ability to recruit β -arrestin. This pathway is crucial for receptor desensitization, internalization, and initiating a distinct set of downstream signals. Longer isoforms, such as ELA-32 and ELA-21, are more potent at recruiting β -arrestin and inducing receptor internalization than the shorter ELA-11. ELA-14 also demonstrates high potency in β -arrestin recruitment, comparable to the longer isoforms. This suggests a bias for longer ELA isoforms towards the β -arrestin pathway.

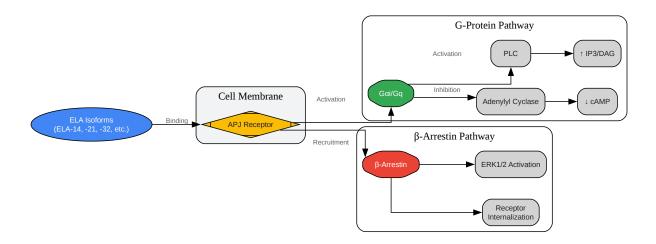
Isoform	pD2 (β-Arrestin Recruitment)	Efficacy (Emax %)	Reference
ELA-32	9.17 ± 0.11	100	
ELA-21	9.00 ± 0.14	100	_
ELA-14	9.30 ± 0.09	100	
ELA-11	8.23 ± 0.10	100	
[Pyr1]apelin-13	8.12 ± 0.09	100	_



Table 3: Potency and efficacy of ELA isoforms and [Pyr1]apelin-13 in the β -arrestin recruitment assay. Data are presented as mean \pm SEM.

Signaling Pathways and Experimental Workflows

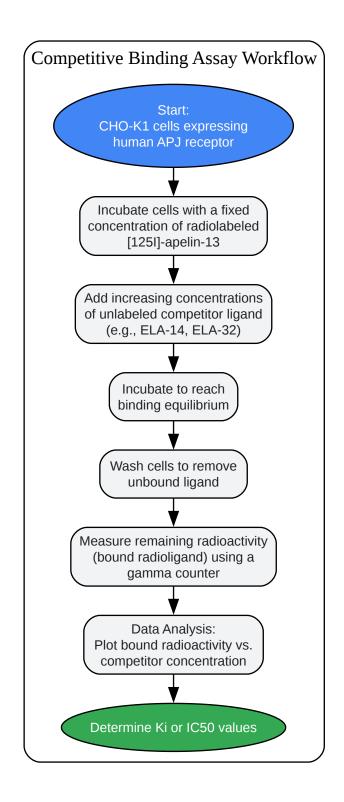
To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the ELA-APJ signaling cascade and a typical experimental workflow.



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Caption: ELA-APJ signaling cascade illustrating the dual pathways of G-protein and β -arrestin activation.





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